2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate
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Overview
Description
2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, dichlorophenyl group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate involves multiple steps, starting with the preparation of the benzofuran core. This is typically achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions. The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, followed by reduction to form the hydroxypropyl chain. The final step involves the formation of the azanium ion and the esterification with (Z)-4-hydroxy-4-oxobut-2-enoate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The methoxy groups on the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxypropyl chain can yield a ketone or carboxylic acid, while substitution of the methoxy groups can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzofuran ring can intercalate with DNA, leading to potential anticancer effects. The hydroxypropyl chain and azanium ion may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenethylamine: Shares the dichlorophenyl group but lacks the benzofuran ring and hydroxypropyl chain.
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: Contains the dichlorophenyl group and a different heterocyclic core.
3-(3,4-Dichlorophenyl)-1-[3-(diethylamino)propyl]-4-(3-octanylamino)-1H-pyrrole-2,5-dione: Features the dichlorophenyl group and a pyrrole ring
Uniqueness
The uniqueness of 2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate lies in its combination of functional groups and structural elements, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above .
Properties
CAS No. |
40680-83-9 |
---|---|
Molecular Formula |
C27H31Cl2NO9 |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C23H27Cl2NO5.C4H4O4/c1-26(2)10-12-31-22-19(18(27)8-6-14-5-7-16(24)17(25)13-14)20(28-3)15-9-11-30-21(15)23(22)29-4;5-3(6)1-2-4(7)8/h5,7,9,11,13,18,27H,6,8,10,12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
PPFJVURFOSFLAN-BTJKTKAUSA-N |
Isomeric SMILES |
C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC(=C(C=C3)Cl)Cl)O)OC)OC.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC(=C(C=C3)Cl)Cl)O)OC)OC.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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